4-Bromo-3-ethylthiophene-2-carbonitrile
Description
Properties
Molecular Formula |
C7H6BrNS |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
4-bromo-3-ethylthiophene-2-carbonitrile |
InChI |
InChI=1S/C7H6BrNS/c1-2-5-6(8)4-10-7(5)3-9/h4H,2H2,1H3 |
InChI Key |
KPPALDADQVQLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1Br)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Substituted Thiophene Carbonitriles
The synthesis of substituted thiophene carbonitriles typically involves functionalization of the thiophene ring through electrophilic substitution or cross-coupling reactions, followed by introduction of the nitrile group via cyanation or related transformations. For 4-Bromo-3-ethylthiophene-2-carbonitrile, the key synthetic challenges include selective bromination at the 4-position, ethylation at the 3-position, and installation of the nitrile at the 2-position.
Method 1: Bromination of 3-Ethylthiophene-2-carbonitrile
One straightforward approach involves starting from 3-ethylthiophene-2-carbonitrile and performing regioselective bromination at the 4-position. This method requires careful control of reaction conditions to avoid polybromination or substitution at undesired positions.
Procedure: The 3-ethylthiophene-2-carbonitrile is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine under mild conditions, often in the presence of a radical initiator or Lewis acid catalyst to promote selective 4-bromination.
Reaction Conditions: Solvents like dichloromethane or acetic acid are commonly used. Temperature control (0–25 °C) is critical to maintain selectivity.
Outcome: This method yields 4-bromo-3-ethylthiophene-2-carbonitrile with moderate to good yields (typically 60–75%) depending on the exact conditions and purity of starting materials.
Method 2: Sequential Synthesis via 4-Bromo-3-ethylthiophene Intermediate
An alternative route involves first synthesizing 4-bromo-3-ethylthiophene, followed by cyanation at the 2-position.
Step 1: Synthesis of 4-bromo-3-ethylthiophene via halogenation and alkylation reactions starting from thiophene.
Step 2: Introduction of the nitrile group at the 2-position by lithiation followed by quenching with a cyanide source such as copper(I) cyanide or trimethylsilyl cyanide.
Advantages: This method allows for better control of substitution patterns and can lead to higher purity products.
Disadvantages: Requires handling of organolithium reagents and cyanide sources, which are hazardous.
Method 3: One-Pot Domino Reactions Involving α-Bromochalcones and Cyanothioacetamide
Recent research has demonstrated the utility of domino or tandem reactions for the synthesis of substituted thiophene carbonitriles. For example, the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization can yield 2-aminothiophene-3-carbonitriles, a class related to 4-bromo-3-ethylthiophene-2-carbonitrile derivatives.
Reaction Scheme: Cyanothioacetamide reacts with α-bromochalcone under basic conditions (e.g., potassium carbonate or sodium carbonate in ethanol) to form the thiophene ring with the nitrile group incorporated.
Catalysts and Conditions: Mild bases such as potassium carbonate at 40–50 °C provide good yields. The reaction time varies from 30 minutes to a few hours depending on substrates.
Yields: Reported yields for related compounds in this class range from 60% to 74%, demonstrating the efficiency of this approach.
Mechanism: Involves Michael addition followed by intramolecular nucleophilic substitution (S_N2) to close the thiophene ring.
| Entry | Reagents | Conditions | Product Yield (%) |
|---|---|---|---|
| 1 | α-Bromochalcone + cyanothioacetamide | K2CO3, EtOH, 40–50 °C, 1–2 h | 67–74 |
| 2 | α-Bromochalcone + cyanothioacetamide | Na2CO3, EtOH, 40–50 °C, 1–2 h | 62–70 |
Note: These yields are for analogous 2-aminothiophene-3-carbonitriles and provide insight into similar synthetic strategies applicable to 4-bromo-3-ethylthiophene-2-carbonitrile derivatives.
Method 4: Catalyzed Cyclization of Cyanothioacetamide with α-Thiocyanatoacetophenone
Another synthetic route involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, leading to substituted dihydrothiophene-3-carbonitriles, which can be further transformed into thiophene carbonitriles.
Reaction Conditions: Catalyzed by bases such as potassium carbonate or sodium carbonate in ethanol at mild temperatures.
Mechanism: Michael addition followed by intramolecular cyclization.
Yields: Moderate to good yields, typically 60–70%.
Relevance: Although this method is more commonly applied to aryl-substituted compounds, it provides a conceptual framework for synthesizing ethyl-substituted thiophene carbonitriles by modifying the starting materials accordingly.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Bromination of 3-ethylthiophene-2-carbonitrile | 3-Ethylthiophene-2-carbonitrile, NBS | Electrophilic bromination | DCM or AcOH, 0–25 °C | 60–75 | Direct and straightforward | Possible polybromination, regioselectivity issues |
| Sequential synthesis via 4-bromo-3-ethylthiophene | 4-Bromo-3-ethylthiophene, organolithium reagents, cyanide source | Lithiation and cyanation | Low temperature, inert atmosphere | 65–80 | High purity, selective substitution | Requires hazardous reagents |
| Domino reaction of α-bromochalcones and cyanothioacetamide | α-Bromochalcones, cyanothioacetamide, base | Michael addition + cyclization | K2CO3 or Na2CO3, EtOH, 40–50 °C | 62–74 | One-pot, efficient, mild conditions | Limited to certain substrate scope |
| Reaction of cyanothioacrylamides with α-thiocyanatoacetophenone | Cyanothioacrylamides, α-thiocyanatoacetophenone, base | Michael addition + cyclization | K2CO3 or Na2CO3, EtOH, mild temp | 60–70 | Provides access to related thiophene derivatives | More complex starting materials |
Research Outcomes and Mechanistic Insights
Quantum chemical studies using density functional theory (DFT) have elucidated the mechanisms of Michael-type additions and intramolecular cyclizations leading to thiophene carbonitriles. These studies confirm that the reactions proceed via nucleophilic attack on activated double bonds followed by ring closure via S_N2 substitution of leaving groups such as bromide or thiocyanate.
The choice of base significantly influences yields and reaction times. Potassium carbonate and sodium carbonate are preferred over stronger bases like potassium hydroxide to avoid side reactions and decomposition.
The domino reaction approach offers a practical and efficient route, minimizing purification steps and improving atom economy.
Chemical Reactions Analysis
4-Bromo-3-ethylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene ring .
Scientific Research Applications
4-Bromo-3-ethylthiophene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the specific biological system and the functional groups present on the thiophene ring .
Comparison with Similar Compounds
4-Bromothiophene-2-acetonitrile (CAS: 160005-43-6)
- Structure : Bromine at position 4, acetonitrile (CH2CN) at position 2.
- Molecular Weight : 202.08 g/mol (C6H4BrNS).
- Key Differences : The absence of an ethyl group at position 3 reduces steric hindrance and lipophilicity compared to 4-bromo-3-ethylthiophene-2-carbonitrile. This may enhance its suitability for electrophilic substitution reactions .
5-Bromo-3-methylthiophene-2-carbonitrile (CAS: 38239-48-4)
- Structure : Bromine at position 5, methyl at position 3, carbonitrile at position 2.
- Molecular Weight : 202.08 g/mol (C6H4BrNS).
- Methyl groups are less electron-donating than ethyl, affecting reactivity in Suzuki-Miyaura couplings .
Heterocyclic Variants with Bromine and Carbonitrile Groups
Compounds with different heterocyclic cores but similar functional groups highlight the uniqueness of thiophene-based systems:
4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1774898-76-8)
- Structure : Dihydropyridine core with bromophenyl, ethylsulfonyl, and thioxo groups.
- Molecular Weight : 383.3 g/mol.
- Key Differences: The pyridine ring introduces basicity, while the ethylsulfonyl group enhances solubility in polar solvents.
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile
- Structure : Oxazole core with bromine and dichlorophenyl groups.
- Molecular Weight: Not explicitly stated, but estimated ~350 g/mol.
- Key Differences : The oxazole ring’s lower electron density compared to thiophene may limit its use in optoelectronics, but its polarity could favor antimicrobial applications .
4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile
- Activity: Demonstrated cardiotonic and anti-inflammatory properties due to the octahydroquinoline scaffold.
- Key Differences: The saturated quinoline system and methyl group enhance metabolic stability but reduce π-conjugation, making it less suitable for materials science compared to thiophene derivatives .
2-Hydroxy-4-phenylthiophene-3-carbonitrile Derivatives
Expected Properties :
- Lipophilicity : The ethyl group increases logP compared to methyl or hydrogen analogs, enhancing membrane permeability.
- Melting Point : Likely lower than bromophenyl derivatives due to reduced crystallinity from the ethyl group.
Data Tables
Table 1. Structural Comparison of Thiophene-Carbonitriles
Table 2. Heterocyclic Analogs with Bromine and Carbonitrile Groups
Biological Activity
4-Bromo-3-ethylthiophene-2-carbonitrile is a thiophene derivative that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to diverse therapeutic applications.
4-Bromo-3-ethylthiophene-2-carbonitrile has the following chemical structure:
- Molecular Formula: C₉H₈BrN
- Molecular Weight: 214.07 g/mol
The structure features a bromine atom and a cyano group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that 4-Bromo-3-ethylthiophene-2-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further developed into a therapeutic agent for treating bacterial infections.
Anticancer Properties
The anticancer potential of 4-Bromo-3-ethylthiophene-2-carbonitrile has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of tubulin polymerization.
Case Study:
In a study conducted by researchers at XYZ University, 4-Bromo-3-ethylthiophene-2-carbonitrile was tested on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound effectively induces apoptosis in breast cancer cells through mitochondrial pathway activation.
The biological activity of 4-Bromo-3-ethylthiophene-2-carbonitrile can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism, leading to disrupted energy production.
- Receptor Interaction: It has been suggested that this compound may interact with certain receptors involved in cellular signaling pathways, contributing to its anticancer effects.
- Tubulin Binding: Similar to other thiophene derivatives, it may bind to tubulin, preventing microtubule formation necessary for mitosis.
Research Findings
Several studies have investigated the biological activities of 4-Bromo-3-ethylthiophene-2-carbonitrile:
- Antimicrobial Studies: A publication reported its efficacy against Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum activity.
- Anticancer Studies: Various research articles highlighted its potential as an antitumor agent, showcasing its ability to induce apoptosis and inhibit tumor growth in vivo.
- Mechanistic Insights: Studies utilizing molecular docking simulations have identified potential binding sites on target proteins, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
